molecular formula C21H20FN5O3S B2920704 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 902594-54-1

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2920704
CAS No.: 902594-54-1
M. Wt: 441.48
InChI Key: AYWTUYFRGCTMGG-UHFFFAOYSA-N
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Description

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
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Biological Activity

The compound 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel derivative belonging to the class of triazoloquinazolines. This class has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O3SC_{21}H_{21}N_{5}O_{3}S, with a molecular weight of 423.5 g/mol. The structure features a triazoloquinazoline core , which is linked to a thioether and an acetamide moiety. This complex structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N5O3SC_{21}H_{21}N_{5}O_{3}S
Molecular Weight423.5 g/mol
CAS Number902432-96-6

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the presence of the triazolo and quinazoline moieties enhances its potential for DNA intercalation, which can lead to cytotoxic effects in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • HepG2 (liver cancer) : IC50 value of 6.29 μM.
  • HCT-116 (colon cancer) : IC50 value of 2.44 μM.

These values indicate significant cytotoxicity, suggesting that the compound effectively inhibits the growth of these cancer cells .

Comparative Analysis with Related Compounds

Comparative studies with other triazoloquinazoline derivatives have shown that modifications to the substituents can significantly influence biological activity. For example:

CompoundIC50 (HCT-116)IC50 (HepG2)
162.44 μM6.29 μM
VIIa2.62 μM3.91 μM

This table illustrates that while both compounds exhibit cytotoxic effects, variations in their chemical structures lead to different levels of efficacy against specific cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary research indicates that this compound may exhibit anti-inflammatory effects. In models of acute inflammation (e.g., carrageenan-induced paw edema), compounds structurally similar to our target have shown significant inhibition of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of triazoloquinazolines:

  • Study on Topoisomerase II Inhibition : Compounds similar to our target were found to inhibit Topoisomerase II with varying degrees of efficacy, indicating their potential as chemotherapeutic agents .
  • Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between these compounds and their cellular targets, further supporting their development as therapeutic agents .
  • Toxicity and Drug-Likeness Assessments : Evaluations using predictive models for toxicity and drug-likeness have indicated that modifications to the core structure could enhance bioavailability while minimizing adverse effects .

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c1-11-5-6-13(7-15(11)22)24-19(28)10-31-21-25-16-9-18(30-4)17(29-3)8-14(16)20-23-12(2)26-27(20)21/h5-9H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWTUYFRGCTMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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